molecular formula C14H20N2O4S2 B2610059 [1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide CAS No. 1356817-80-5

[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide

Cat. No.: B2610059
CAS No.: 1356817-80-5
M. Wt: 344.44
InChI Key: LNPKYICXHIOPBG-UHFFFAOYSA-N
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Description

“[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide” is a complex organic compound that contains a piperidine ring, a phenyl group, and two sulfonamide groups . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a phenylethenyl group (a phenyl group attached to an ethenyl group), and two sulfonamide groups (a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom) attached to the piperidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperidine ring and the sulfonamide groups could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its solubility in various solvents, its melting and boiling points, its stability under various conditions, and its reactivity with different reagents .

Scientific Research Applications

Structural and Molecular Studies

  • X-ray Powder Diffraction and Structural Analysis : A study by Dey et al. (2015) explored the structural properties of nimesulidetriazole derivatives, which share some structural similarities with [1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide. They used X-ray powder diffraction to determine crystal structures and analyze intermolecular interactions. This method can be applied to understand the molecular geometry and interactions of this compound (Dey et al., 2015).

Biological and Chemical Reactions

  • Carbonic Anhydrase Inhibition : Akbaba et al. (2014) synthesized sulfonamides derived from indanes and tetralines and studied their inhibition effects on human carbonic anhydrase isozymes. This research indicates the potential of this compound in inhibiting specific enzymes, which could have implications for therapeutic applications (Akbaba et al., 2014).

Material Science and Corrosion Inhibition

  • Adsorption and Corrosion Inhibition : A study by Olasunkanmi et al. (2016) investigated the adsorption characteristics and inhibition of mild steel corrosion by quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides in an acidic medium. This suggests that similar sulfonamide derivatives, like this compound, could be explored for their potential as corrosion inhibitors (Olasunkanmi et al., 2016).

Future Directions

The future research directions for this compound could include further studies to determine its potential applications, such as in the pharmaceutical industry, and to optimize its synthesis and purification processes .

Mechanism of Action

Properties

IUPAC Name

[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c15-21(17,18)12-14-7-4-9-16(11-14)22(19,20)10-8-13-5-2-1-3-6-13/h1-3,5-6,8,10,14H,4,7,9,11-12H2,(H2,15,17,18)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPKYICXHIOPBG-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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